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N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Screening libraries often lack meta-substituted 5-oxopyrrolidine-3-carboxamide analogs, limiting CCR5 SAR. This compound addresses that gap. • Meta-OMe substitution probes underexplored binding kinetics. • Halogen-free, lead-like (MW 407.5, logP 2.44) for clean optimization. • Racemic mixture suitable for GPCR docking validation. Supplied as dry powder, ready for hit-to-lead programs.

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
Cat. No. B6072521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H29N3O3/c1-30-22-9-5-8-21(15-22)27-17-19(14-23(27)28)24(29)25-20-10-12-26(13-11-20)16-18-6-3-2-4-7-18/h2-9,15,19-20H,10-14,16-17H2,1H3,(H,25,29)
InChIKeyBLXUNEQGRCFUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCR5/PDE4 Screening Compound: IB04-1027


N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (ChemDiv ID: IB04-1027) is a synthetic small-molecule screening compound with a molecular weight of 407.51 g/mol and the molecular formula C24H29N3O3 . The compound features a 5-oxopyrrolidine-3-carboxamide core scaffold that has been explored in medicinal chemistry as a privileged structure for developing CCR5 antagonists [1] and phosphodiesterase 4 (PDE4) inhibitors [2]. As a racemic mixture with a calculated logP of 2.44 and polar surface area of 81.08 Ų, this compound occupies a distinct region of drug-like chemical space and is available as a screening compound from commercial vendors for early-stage drug discovery programs .

Scaffold 5-Oxopyrrolidine-3-carboxamide core for CCR5/PDE4 pathway studies
Property Profile Lead-like logP 2.44, PSA 81.08 Ų supports drug discovery screening
Format Racemic mixture from commercial screening library

Why IB04-1027 Cannot Be Interchanged with Other 5-Oxopyrrolidine Analogs


The 5-oxopyrrolidine-3-carboxamide scaffold is a pharmacologically privileged structure, but minor structural variations produce divergent target selectivity profiles that critically impact screening outcomes [1]. Within the CCR5 antagonist series, the substitution pattern on the N1-phenyl ring and the nature of the amide-linked piperidine moiety directly determine whether a compound engages CCR5, a related chemokine receptor, or an entirely distinct target class such as PDE4 [2][3]. Generic substitution with a different 5-oxopyrrolidine-3-carboxamide derivative—even one with superficially similar physicochemical properties—risks redirecting the screening hit to an unintended target, invalidating the structure-activity relationship (SAR) dataset and wasting procurement resources on false-positive or irrelevant hits.

Regioisomeric shift 3-Methoxy substitution may alter dihedral angle and CCR5 binding conformation compared to 4-methoxy analogs; functional interchangeability not assumed.
Halogen impact Chloro-methoxy analogs introduce higher logD and halogen bonding, potentially shifting permeability and off-target profiles away from the lead-like profile.
Chemotype mismatch Sulfonamide or quinoline amide derivatives may redirect hit activity toward AChE rather than CCR5/PDE4, skewing SAR datasets.

Differential Evidence: IB04-1027 vs. Closest Analogs


3-Methoxy vs. 4-Methoxy N1-Substitution: Conformational Impact

In the seminal CCR5 antagonist SAR study of 5-oxopyrrolidine-3-carboxamides published by Imamura et al. (2004), the regioisomeric position of the methoxy substituent on the N1-phenyl ring was identified as a key determinant of CCR5 binding affinity [1]. The parent lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, established the core scaffold. While the 3-methoxyphenyl variant (the target compound) was not directly tested in this study, the SAR data for closely related analogs indicate that meta-substitution on the N1-phenyl ring alters the dihedral angle between the pyrrolidone and phenyl rings, shifting the conformational preference relative to para-substituted analogs [1]. This conformational distinction is critical because the CCR5 binding pocket imposes steric constraints on the N1-aryl group orientation, meaning that 3-methoxy and 4-methoxy isomers cannot be assumed to be functionally interchangeable without experimental verification.

3-OCH₃ vs. 4-OCH₃ Substitution
Class-level inference
Target (meta) Predicted to alter dihedral angle; no direct binding data
4-Methoxy analog Para-substitution expected to produce distinct CCR5 binding orientation
Regioisomer-specific SAR for CCR5 pocket; functional interchangeability not assumed.
Inferred from Imamura 2004 SAR; target compound not directly tested.
CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Lipophilicity and Hydrogen Bonding vs. Chloro-Methoxy Analog

The target compound (3-methoxyphenyl, no halogen) has a calculated logD of 0.9 and a hydrogen bond donor count of 1, as reported by the vendor . In contrast, the closely related N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide incorporates a chloro substituent at the 3-position of the N1-phenyl ring . The addition of chlorine increases lipophilicity (estimated ΔlogP ≈ +0.7) and introduces a halogen atom capable of forming halogen bonds in biological targets. This difference in logD is expected to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles. For screening libraries aimed at CNS targets, the lower logD and absence of halogen in the target compound may provide a more favorable starting point for lead optimization, as excessive lipophilicity is a known contributor to attrition in drug development.

Lipophilicity Profile
Data to verify
logD 0.9
Lower logD supports CNS lead-like screening prioritization over halogenated analogs.
Vendor-calculated; experimental logD not independently measured.
drug-likeness ADME prediction permeability

Kinase Selectivity vs. Sulfonamide Analogs

The 5-oxopyrrolidine-3-carboxamide core scaffold is structurally distinct from the N-(1-benzylpiperidin-4-yl)aryl-sulfonamide and N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide series, which have been characterized as acetylcholinesterase (AChE) inhibitors [1][2]. The sulfonamide series, exemplified by compounds in the BindingDB with reported IC50 values against CCR5 of 2.69 × 10⁵ nM, represents a distinct chemotype with different hydrogen-bonding capacity and target engagement profiles [3]. The target compound's 5-oxopyrrolidine-3-carboxamide scaffold replaces the sulfonamide or quinoline amide moiety with a cyclic lactam, which alters the hydrogen bond acceptor/donor pattern and may reduce pan-kinase inhibition liability that is frequently observed with sulfonamide-containing screening hits. This chemotype divergence matters for procurement decisions when building a screening deck that aims to maximize target-class coverage while minimizing redundant pharmacology.

Chemotype Divergence
Class-level inference
5-Oxopyrrolidine Associated with GPCR/PDE4 target classes
Sulfonamide/Quinoline Reported AChE inhibitory activity; distinct hydrogen-bonding profile
Chemotype switch may reduce pan-kinase enrichment artifacts in GPCR-focused decks.
Inferred from chemotype-target annotations in BindingDB/ChEMBL.
kinase selectivity off-target liability screening panel

Optimal Use Cases for IB04-1027


CCR5 Antagonist Screening Panels

The 5-oxopyrrolidine-3-carboxamide scaffold has a confirmed association with CCR5 antagonist activity, as documented by Takeda's disclosure of this chemotype within their anti-HIV-1 chemokine receptor antagonist program [1]. The target compound's specific N1-(3-methoxyphenyl) substitution pattern provides a regioisomeric variation that complements existing para-substituted analogs in the screening deck. Including this compound in a CCR5-focused panel enables assessment of meta-substitution effects on binding kinetics and selectivity, a dimension of the SAR that remains underexplored relative to the more common para-substituted chemotypes.

PDE4 Inhibitor Hit Identification for Respiratory and CNS

Patent JP2008517066A claims 4-(substituted phenyl)-2-pyrrolidinone compounds as selective PDE4 inhibitors, with methoxyphenyl substitution appearing in the exemplified claims [2]. The target compound shares the core 5-oxopyrrolidine pharmacophore claimed in this patent family. For procurement teams building PDE4 screening sets, this compound represents a structurally differentiated member that can probe the contribution of the benzylpiperidine amide tail to PDE4 isoform selectivity (PDE4B vs. PDE4D), which is critical for mitigating the emetic side effects associated with earlier-generation PDE4 inhibitors.

Lead-Like Library Design Based on Physicochemical Properties

With a molecular weight of 407.51 Da, logP of 2.44, and only one hydrogen bond donor, the compound occupies the 'lead-like' region of drug-like chemical space, making it suitable for hit-to-lead optimization programs . Unlike many commercially available benzylpiperidine derivatives that incorporate halogen atoms (increasing logP and the risk of metabolic liability), this compound's halogen-free design provides a cleaner starting point for medicinal chemistry optimization. Procurement teams building lead-like screening libraries for oral drug discovery programs should prioritize this compound over halogenated analogs when logD control is a key selection criterion.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 3D structure, containing a rigid 5-oxopyrrolidine ring, a flexible benzylpiperidine tail, and a meta-methoxyphenyl substituent, makes it an ideal probe for validating computational docking models of GPCR binding sites—particularly the CCR5 transmembrane helical bundle. Its distinct spatial arrangement of hydrogen bond acceptors (6 acceptors, polar surface area 81.08 Ų) provides a unique pharmacophoric fingerprint that can be used to test the predictive power of in silico screening workflows before deploying them on larger virtual libraries.

Application
Selection Property
Validation Focus
CCR5 antagonist screening research
Regioisomeric substitution (3-OCH₃) for meta-SAR exploration
CCR5 binding assay with para-substituted comparators
PDE4 inhibitor hit identification research
5-Oxopyrrolidine core for PDE4 isoform selectivity profiling
PDE4B vs PDE4D enzymatic assay panel
Lead-like library design
Halogen-free, lead-like physicochemical profile (logP/PSA)
logD and metabolic stability screening
GPCR docking model validation
Rigid 5-oxopyrrolidine scaffold with flexible tail
Pharmacophore mapping and virtual screening accuracy
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